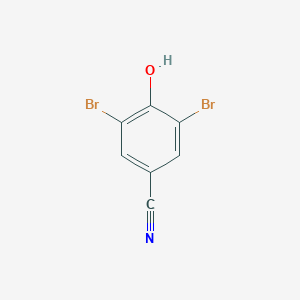
Bromoxynil
Overview
Description
Bromoxynil is a widely used herbicide that is used in many agricultural settings to control broadleaf weeds. It is a member of the phenoxy acetic acid family of herbicides, which are known for their efficacy in controlling weeds. This compound is a selective herbicide, meaning that it only affects certain species of plants, while leaving other species of plants unharmed. This compound is a relatively safe herbicide, and is used in many countries around the world.
Scientific Research Applications
Degradation and Environmental Impact
- Degradation in Soil: Repeated applications of bromoxynil in soil affect its degradation and can change the indigenous bacterial community present (Baxter & Cummings, 2008).
- Removal from Water: this compound, a nitrile herbicide, can create environmental contamination in air, water, and soil. Its impact on ecosystems, including negative effects on green algae and microbial communities, has been noted (El-Nahhal & Safia, 2012).
Analytical Methods
- Isotope Analysis for Photodegradation: A method involving isotope analysis (CSIA) has been developed for studying the environmental fate of this compound, especially its photodegradation under various conditions (Knossow, Siebner, & Bernstein, 2020).
Reaction Mechanism and Kinetics
- Reaction with OH Radicals: The degradation of this compound in the atmosphere primarily occurs through reactions with OH radicals. This study offers insights into the reaction mechanism and kinetics, highlighting the formation of toxic by-products (Sandhiya & Senthilkumar, 2014).
Biotransformation and Microbial Interaction
- Biotransformation under Various Conditions: this compound's anaerobic biodegradability and aerobic transformation product were examined under different conditions, demonstrating its degradation via reductive debromination (Knight, Berman, & Häggblom, 2003).
- Impact on Soil-Derived Bacterial Communities: The application of increasing this compound concentrations to soil-derived bacterial communities affects this compound degradation and alters the soil community structure (Baxter & Cummings, 2006).
Herbicidal Efficacy and Alternatives
- Herbicidal Efficacy in Wheat: this compound, combined with MCPA, has been found effective for weed control in wheat, suggesting its utility in agricultural settings (Baghestani et al., 2007).
- Evaluation of Necessity in Agriculture: A comprehensive evaluation highlighted the availability of alternative herbicides to this compound, although for some applications, sufficient chemical alternatives are not available (EFSA Journal, 2018).
Mechanism of Action
Target of Action
Bromoxynil, a nitrile herbicide, primarily targets the photosystem II in plants . This system is crucial for the light-dependent reactions of photosynthesis, which capture light energy and use it to produce chemical energy that drives metabolic processes in plants .
Mode of Action
This compound operates by inhibiting photosynthesis . It achieves this by blocking electron transport, which inhibits photosynthesis and ATP formation . This disruption of the photosynthetic process effectively halts the plant’s ability to grow and produce protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis . By binding to the QB-binding niche on the D1 protein of the photosystem II complex in chloroplast thylakoid membranes, this compound blocks electron transport from QA to QB . This stops CO2 fixation and the production of ATP and NADPH2, which are required for plant growth .
Pharmacokinetics
This compound is readily absorbed and subsequently distributed throughout the body . Peak concentrations of this compound are reached at 48 hours in the liver and brain, and at 24 hours in the kidneys . The terminal half-life of this compound is 48.0 hours for the serum, 62.0 hours for the liver, 60.0 hours for the brain, and 34.8 hours for the kidneys . This indicates that there is no tendency for this compound to retain in rat tissue .
Result of Action
The primary result of this compound’s action is the inhibition of plant growth due to the disruption of photosynthesis . This effectively kills weeds while leaving crops unharmed . In mammals, lethal doses range between 60 and 600 milligrams ingested per kilogram, and teratogenic effects have been observed in rats and rabbits above 30 milligrams per kilogram .
Action Environment
Its phytotoxicity generally increases at relative humidities of 90 to 95% compared to 40 to 60%, but relative humidity has less influence on this compound phytotoxicity than temperature .
Safety and Hazards
Future Directions
Bromoxynil is a broad-spectrum herbicide used to control annual and perennial broadleaf weeds in a variety of crops, including cereals, cotton, rice, sorghum, and soybeans . It is also effective on certain grasses such as barnyard grass, bermudagrass, and Johnson grass . The use of herbicides like this compound has become an essential tool in modern agriculture . As farmers strive to protect their crops and maximize yields, the development of new formulations and combinations of herbicides, including this compound, is expected to continue .
Biochemical Analysis
Biochemical Properties
Bromoxynil works by inhibiting photosynthesis . It has been shown to interact with the photosystem II, a key component of the photosynthetic light reactions . The nature of these interactions involves this compound binding to the photosystem II complex, thereby disrupting the flow of electrons during the light-dependent reactions of photosynthesis .
Cellular Effects
This compound has a significant impact on cellular processes. It has been found to induce cytosol acidification, leading to the inhibition of cytoplasmic streaming and cell death . This effect of this compound influences cell function by disrupting normal cellular metabolism and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the photosystem II complex in the thylakoid membrane of chloroplasts . By binding to this complex, this compound disrupts the normal flow of electrons during the light-dependent reactions of photosynthesis, leading to the inhibition of photosynthesis .
Temporal Effects in Laboratory Settings
This compound decomposes with a half-life of approximately two weeks in soil . Its persistence increases in soils with elevated clay or organic matter content, suggesting the compound has somewhat limited bioavailability to microorganisms in these environments . In laboratory settings, the effects of this compound on cellular function can be observed over time, with long-term effects including the inhibition of photosynthesis and cell death .
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, it is known that this compound is moderately toxic to mammals . Lethal doses in mammals range between 60 and 600 milligrams ingested per kilogram, and teratogenic effects have been observed in rats and rabbits above 30 milligrams per kilogram .
Metabolic Pathways
This compound undergoes metabolic degradation in the environment . One of the common degradation products of this compound, 3,5-dibromo-4-hydroxybenzoic acid, has been shown to undergo metabolic reductive dehalogenation by the microorganism Desulfitobacterium chlororespirans . This suggests that this compound may interact with certain enzymes and cofactors involved in microbial metabolic pathways .
Transport and Distribution
Given its physicochemical properties, it is likely that this compound can passively diffuse across cell membranes . Once inside the cell, it may interact with various cellular components, potentially affecting its localization or accumulation .
Subcellular Localization
Given its mode of action, it is likely that this compound localizes to the chloroplasts in plant cells, where it interacts with the photosystem II complex to exert its herbicidal effects .
properties
IUPAC Name |
3,5-dibromo-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMXNNIRAGDFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO | |
| Record name | BROMOXYNIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18068 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2961-67-3 (hydrochloride salt), 2961-68-4 (potassium salt) | |
| Record name | Bromoxynil [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022162 | |
| Record name | Bromoxynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoxynil is a colorless solid. Melting point 382-384 °F (194-195 °C). Sublimes at 275 °F (135 °C) under pressure of 0.15 mmHg. Used as a herbicide., Colorless, white, beige, or slightly yellow odorless solid; [HSDB] Off-white powder; [MSDSonline] | |
| Record name | BROMOXYNIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18068 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromoxynil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
IN WATER 130 PPM (0.013%) WT/VOL @ 20-25 °C; IN ETHANOL 7% WT/VOL @ 20-25 °C; IN LIGHT PETROLEUM & XYLENE 1-2% WT/VOL @ 20-25 °C, IN DIMETHYLFORMAMIDE 61% WT/VOL @ 20-25 °C; IN BENZENE 1% WT/VOL @ 20-25 °C; IN METHANOL 9% WT/VOL @ 20-25 °C; IN ACETONE 17% WT/VOL AT 20-25 °C, Solubility in (g/L) at 25 °C: acetone 170; tetrahydrofuran 410, In dimethylformamide 610, acetone, cyclohexanone 170, methanol 90, ethanol 70, mineral oils <20, benzene 10 (all in g/L, 25 °C), In water, 130 mg/L at 25 °C | |
| Record name | BROMOXYNIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000005 [mmHg], 1.7X10-1 mPa /1.28X10-6 mm Hg/ at 25 °C | |
| Record name | Bromoxynil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMOXYNIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/Bromoxynil/ is a fairly potent mitochondria uncoupler in vitro with AUC50 value in rat liver mitochondria of 3.2 uM, an activity which is about 5- to 10-fold higher than that of 2,4-DNP. The signs and symptoms of acute poisoning in vertebrates (including humans) are in reasonable accord with uncoupling being the primary mechanism of toxicity., In addition to uncoupling oxidative & photosynthetic phosphorylation, higher concentrations of ... Bromoxynil also inhibits electron transport in isolated mitochondria and chloroplasts. ... Bromoxynil had no effect on in vitro activities of proteolytic & amylolytic enzymes isolated from plants. | |
| Record name | BROMOXYNIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALLINE SOLID, LIGHT BUFF TO CREAMY POWDER, Colorless solid, White to slightly yellow crystalline solid | |
CAS RN |
1689-84-5 | |
| Record name | BROMOXYNIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18068 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromoxynil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoxynil [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoxynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-4-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOXYNIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46EK95K0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMOXYNIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 194-195 °C (sublimes at 135 °C/0.15 mm Hg), MP: 188-192 °C /Technical bromoxynil (approx 95% pure)/ | |
| Record name | BROMOXYNIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bromoxynil acts as a photosystem II (PSII) inhibitor. [, , ] It disrupts the electron transport chain in photosynthesis, ultimately leading to plant death.
A: [, ] this compound exposure causes cellular dysfunction from uncoupling of oxidative phosphorylation and disrupting lipid peroxidation. Visible symptoms include leaf scorching, wilting, and ultimately plant death.
ANone: The molecular formula of this compound is C7H3Br2NO, and its molecular weight is 276.91 g/mol.
A: [] Yes, several analytical techniques are employed for this compound characterization, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). These methods provide detailed spectroscopic data for identification and quantification.
A: [, , , , , ] this compound can exhibit both synergistic and antagonistic effects when mixed with other herbicides. For instance, this compound in combination with metribuzin shows synergistic control of glyphosate-resistant horseweed. [] Conversely, antagonism has been observed when this compound is mixed with certain graminicides, particularly quizalofop-P, affecting large crabgrass and yellow foxtail control. [] This antagonism can be mitigated by adjusting application timing or increasing graminicide rates.
A: [] Yes, the formulation plays a crucial role in this compound's stability and effectiveness. This compound octanoate, an ester formulation, offers improved penetration and stability compared to the free phenol form.
A: [] While this compound itself is not used as a catalyst, research has focused on its biodegradation by microbial enzymes. Bacterial strains like Sphingopyxis sp. and Comamonas sp. utilize specific esterases (e.g., BroH) to hydrolyze this compound octanoate, facilitating its subsequent mineralization.
A: [] Molecular docking simulations have been used to investigate the binding interactions of this compound and its analogues with the D1 protein in PSII. These models can provide insights into structure-activity relationships and aid in designing more potent or selective herbicides.
A: [] Modifications to the this compound structure, such as replacing the benzene ring with pyridine or pyrimidine, can significantly alter its potency and selectivity. Pyridine analogues have shown enhanced activity against certain weed species, potentially due to stronger binding within the PSII pocket.
A: [, , ] this compound's stability varies depending on factors like soil type, pH, temperature, and microbial activity. In general, it undergoes rapid degradation in aerobic soil conditions but can persist longer under anaerobic conditions. Formulation strategies, like esterification, can enhance stability and improve penetration into plants.
ANone: this compound's use is regulated by various agencies globally. Registration and usage restrictions are in place to minimize risks to human health and the environment.
A: [] Studies in rabbits have shown that this compound is slowly absorbed and eliminated. [] It is metabolized to various products, including 3,5-dibromo-4-hydroxybenzoate and is ultimately excreted.
A: [] Yes, this compound's activity can be evaluated in vitro using assays like the Hill reaction, which measures its inhibitory effects on PSII electron transport.
A: [, , , , , , , , , ] Numerous field studies have demonstrated this compound's effectiveness in controlling various broadleaf weeds, including wild okra, horseweed, cleavers, common lambsquarters, and others. Its efficacy can vary depending on weed species, application timing, and environmental conditions.
A: [, , , ] this compound's toxicological profile indicates potential risks, particularly when ingested. It can cause cellular dysfunction and may lead to hyperthermia, metabolic acidosis, and even death.
A: [, ] GC-MS and HPLC are commonly used for detecting and quantifying this compound and its metabolites in soil, water, and plant samples. These techniques offer sensitivity, selectivity, and accurate quantification of residues.
A: [, , , ] this compound primarily degrades through microbial activity in the soil. The rate and pathway of degradation depend on various factors, including soil type, temperature, moisture, and microbial community composition. Research on identifying and characterizing this compound-degrading microbial strains is crucial for understanding its environmental fate and developing bioremediation strategies.
A: [, , ] this compound's solubility in water and its formulation can significantly impact its uptake and translocation within plants. Ester formulations like this compound octanoate are less water-soluble but exhibit improved penetration through plant cuticles, enhancing herbicide efficacy.
A: [] Validation of analytical methods involves rigorous testing to demonstrate their accuracy, precision, specificity, linearity, and sensitivity. This ensures reliable and reproducible results for this compound quantification in various matrices.
A: [, , , , , , , , ] Various herbicides can provide comparable weed control, including glyphosate, pyrithiobac, dicamba, and MCPA. The choice of alternative depends on the specific weed spectrum, crop tolerance, and resistance management considerations.
ANone: Proper waste management practices are essential to minimize the environmental impact of this compound. This includes following label instructions for disposal, considering container recycling programs, and promoting integrated pest management strategies to reduce herbicide reliance.
ANone: Numerous databases, scientific publications, and research institutions provide valuable information and resources for this compound research. These include the Pesticide Properties Database, PubChem, and various agricultural research centers.
A: [] this compound was introduced in the 1960s and has since become a widely used herbicide for controlling broadleaf weeds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




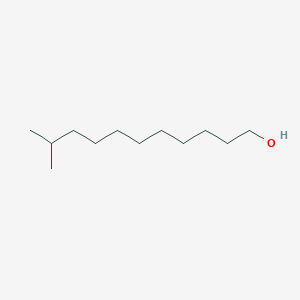
![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)
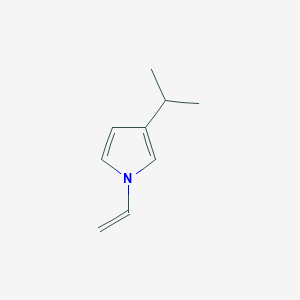

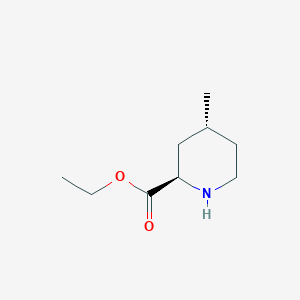
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)

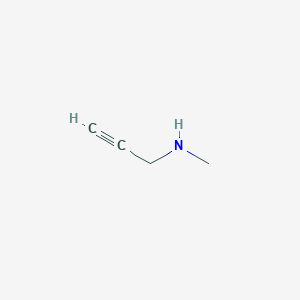
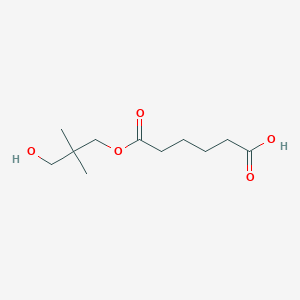
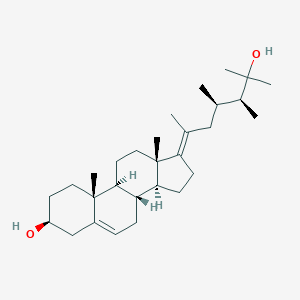
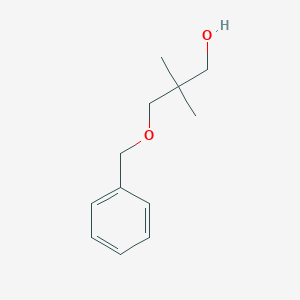

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)